5-(4-Fluorophenyl)pyridin-3-ol chemical structure and properties
5-(4-Fluorophenyl)pyridin-3-ol chemical structure and properties
Structure, Synthesis, and Medicinal Chemistry Applications
Executive Summary
5-(4-Fluorophenyl)pyridin-3-ol (CAS: 364763-21-3) is a critical biaryl pyridine intermediate used extensively in the synthesis of kinase inhibitors and GPCR ligands.[1] Characterized by a 3,5-disubstituted pyridine scaffold, this molecule serves as a versatile pharmacophore, offering two distinct vectors for chemical elaboration: the nucleophilic phenolic hydroxyl group and the basic pyridine nitrogen.[1][2]
This guide provides a comprehensive technical analysis of the molecule, detailing its physicochemical properties, robust synthetic protocols via Suzuki-Miyaura cross-coupling, and its strategic utility in structure-activity relationship (SAR) campaigns.[1]
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
The molecule features a pyridine ring substituted at the meta positions relative to the nitrogen.[2] The 4-fluorophenyl moiety introduces a lipophilic, metabolically stable motif, while the hydroxyl group provides a hydrogen bond donor/acceptor site essential for ligand-protein interactions.[1]
Structural Specifications
| Property | Data |
| IUPAC Name | 5-(4-Fluorophenyl)pyridin-3-ol |
| Alternative Names | 3-Hydroxy-5-(4-fluorophenyl)pyridine; 5-(4-Fluorophenyl)-3-pyridinol |
| CAS Number | 364763-21-3 |
| Molecular Formula | C₁₁H₈FNO |
| Molecular Weight | 189.19 g/mol |
| SMILES | Oc1cncc(c1)c2ccc(F)cc2 |
| Appearance | Off-white to pale yellow solid |
Physicochemical Properties (Experimental & Predicted)
The electronic environment is dominated by the electron-withdrawing nature of the pyridine ring and the 4-fluorophenyl substituent.[1]
| Parameter | Value (Approx.) | Mechanistic Insight |
| LogP | 2.3 – 2.6 | Moderate lipophilicity suitable for CNS and peripheral targets.[1] |
| pKa (Pyridine N) | ~4.5 | The electron-withdrawing aryl group reduces basicity compared to pyridine (pKa 5.2).[1][2] |
| pKa (Phenolic OH) | ~8.5 | More acidic than phenol (pKa 10) due to the electron-deficient pyridine ring.[1][2] |
| TPSA | ~33 Ų | Favorable for membrane permeability and blood-brain barrier penetration.[1][2] |
| H-Bond Donors | 1 | Phenolic -OH. |
| H-Bond Acceptors | 2 | Pyridine N and Phenolic O. |
Synthetic Methodology
The most reliable route to 5-(4-Fluorophenyl)pyridin-3-ol is the palladium-catalyzed Suzuki-Miyaura cross-coupling of a 3-halo-5-hydroxypyridine with 4-fluorophenylboronic acid.[1]
Retrosynthetic Analysis
The strategic disconnection occurs at the C5-C1' bond, utilizing the robust reactivity of aryl boronic acids.[1][2]
Figure 1: Retrosynthetic disconnection strategy targeting the biaryl axis.
Experimental Protocol: Suzuki-Miyaura Coupling
Reaction Scale: 10 mmol basis Yield Expectation: 75–85%[1][2]
Reagents:
-
Substrate: 5-Bromo-3-pyridinol (1.74 g, 10 mmol)
-
Boronic Acid: 4-Fluorophenylboronic acid (1.68 g, 12 mmol, 1.2 eq)[1]
-
Catalyst: Pd(dppf)Cl₂[1][2][3][4]·CH₂Cl₂ (408 mg, 0.5 mmol, 5 mol%)[1][2]
-
Base: Potassium Carbonate (K₂CO₃) (4.14 g, 30 mmol, 3.0 eq)
-
Solvent: 1,4-Dioxane / Water (4:1 ratio, 50 mL)
Step-by-Step Procedure:
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 5-bromo-3-pyridinol, 4-fluorophenylboronic acid, and K₂CO₃.
-
Inert Atmosphere: Evacuate the flask and backfill with nitrogen (repeat 3 times) to remove oxygen, which can poison the Pd(0) species.[1][2]
-
Solvent Addition: Add the degassed 1,4-dioxane/water mixture via syringe.
-
Catalyst Addition: Quickly add the Pd(dppf)Cl₂ catalyst under a positive stream of nitrogen.[1][2]
-
Reaction: Heat the mixture to 90°C for 12–16 hours. Monitor progress via LC-MS or TLC (Eluent: 50% EtOAc/Hexanes; Product R_f ~ 0.4).
-
Workup: Cool to room temperature. Dilute with water (50 mL) and adjust pH to ~6–7 using 1M HCl (careful neutralization is critical to precipitate the amphoteric product).
-
Extraction: Extract with Ethyl Acetate (3 x 50 mL). Combine organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude residue via flash column chromatography on silica gel (Gradient: 0-60% EtOAc in Hexanes).
Validation Criteria:
-
¹H NMR (400 MHz, DMSO-d₆): δ 10.1 (s, 1H, OH), 8.25 (d, 1H), 8.10 (d, 1H), 7.70 (m, 2H), 7.35 (m, 3H).[1]
Reaction Mechanism (Catalytic Cycle)
The mechanism proceeds through the standard Pd(0)/Pd(II) cycle.[1][2] The use of a bidentate ligand (dppf) enhances stability and prevents catalyst decomposition.[2]
Figure 2: Catalytic cycle illustrating the oxidative addition, transmetalation, and reductive elimination steps.
Reactivity & Derivatization[2][6][9]
The 5-(4-fluorophenyl)pyridin-3-ol scaffold offers orthogonal reactivity, allowing medicinal chemists to fine-tune physicochemical properties.[1]
O-Alkylation (Ether Formation)
The phenolic hydroxyl group is a prime target for introducing solubilizing groups or linkers.[1]
-
Application: Synthesis of ether-linked side chains to reach solvent-exposed regions of a protein binding pocket.[1]
N-Oxidation[1]
-
Utility: Alters the electronic distribution and metabolic profile; N-oxides are often active metabolites or prodrugs.[1][2]
Electrophilic Aromatic Substitution
The pyridine ring is electron-deficient, making direct electrophilic substitution difficult.[1] However, the hydroxyl group activates the ortho position (C2) slightly.[1][2]
-
Halogenation: Treatment with NIS or NBS can introduce a halogen at C2, enabling further coupling reactions (e.g., Sonogashira).[1][2]
Applications in Drug Discovery[2][10]
Bioisosterism
This molecule serves as a bioisostere for 3-phenylphenol .[1][2]
-
Advantage: The pyridine nitrogen introduces a dipole and a hydrogen bond acceptor without significantly changing the steric bulk.[1][2] This often improves aqueous solubility and reduces lipophilicity (LogP) compared to the all-carbon analog.[1]
-
Metabolic Stability: The fluorine atom at the para position of the phenyl ring blocks metabolic oxidation (P450-mediated hydroxylation), extending the half-life (
) of the compound.[1][2]
Therapeutic Areas
-
Kinase Inhibitors: The biaryl ether motif is ubiquitous in Type II kinase inhibitors (e.g., p38 MAP kinase, VEGFR).[1][2] The pyridine nitrogen can interact with the hinge region of the kinase ATP-binding site.[2]
-
GPCR Ligands: Used as a scaffold for mGluR modulators and dopamine receptor ligands.[1][2]
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).[1][2]
-
Handling: Use in a fume hood.[1][2] Wear nitrile gloves and safety glasses.[1][2]
-
Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent slow oxidation of the phenol.[1][2]
-
Spill Response: Sweep up solid spills; neutralize aqueous residues before disposal.[1][2]
References
-
Medicinal Chemistry Context: Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.[1][2] EnPress Publisher.[1][2] Available at: [Link]
-
Kinase Inhibitor Applications: Discovery of orally bioavailable p38 MAP kinase inhibitors. PubMed (NIH).[1][2] Available at: [Link]
-
Physicochemical Properties: [5-(4-Fluorophenyl)pyridin-3-yl]methanol (Analog Data). PubChem.[1][2][5][6] Available at: [Link][1][2]
Sources
- 1. 17-(Pyridin-3-yl)androsta-5,16-dien-3-ol | C24H31NO | CID 21879648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki Coupling (Chapter 110) - Name Reactions in Organic Synthesis [cambridge.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CompTox Chemicals Dashboard [comptox.epa.gov]
- 6. [5-(4-Fluorophenyl)pyridin-3-yl]methanol | C12H10FNO | CID 15541798 - PubChem [pubchem.ncbi.nlm.nih.gov]
